molecular formula C24H26N2O4S2 B5243588 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide

Cat. No.: B5243588
M. Wt: 470.6 g/mol
InChI Key: RIXKJTAYGISHJN-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide is a complex organic compound with a molecular formula of C25H28N2O6S. This compound is known for its unique chemical structure, which includes a benzenesulfonyl group, a methoxyanilino group, and a sulfanylethylacetamide group. It has a molecular weight of 484.565 g/mol and a density of 1.257 g/cm³ .

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor growth and metastasis. By inhibiting this enzyme, the compound can reduce tumor cell proliferation and induce apoptosis .

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide can be compared with other similar compounds, such as:

    2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide: This compound has a similar structure but with an ethoxy group instead of a methoxy group.

    2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide: This compound has additional methoxy groups on the aniline ring

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-19-8-14-22(15-9-19)31-17-16-25-24(27)18-26(20-10-12-21(30-2)13-11-20)32(28,29)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXKJTAYGISHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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